REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:12](=[O:13])[CH:11]=[CH:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:16][N+:17]([O-:19])=[O:18].C(C1C=CC=C(C(C)(C)C)C=1[O-])(C)(C)C.C([N+](CCCC)(CCCC)CCCC)CCC.Cl>C1(C)C=CC=CC=1>[CH2:1]([N:8]1[C:12](=[O:13])[CH:11]2[CH:10]([CH:16]2[N+:17]([O-:19])=[O:18])[C:9]1=[O:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
4A
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.62 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C=CC1=O)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
BrC[N+](=O)[O-]
|
Name
|
Tetrabutylammonium 2,6-di-t-butylphenoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C([O-])C(=CC=C1)C(C)(C)C.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
title product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C([O-])C(=CC=C1)C(C)(C)C.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-19 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to -1° C.
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite pad
|
Type
|
WASH
|
Details
|
The filtered solids were washed two times with 100 mL of toluene
|
Type
|
WASH
|
Details
|
the combined toluene solutions were washed two times with 60 mL of 2N hydrochloric acid, two times with 50 mL of water
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred with 3.0 g of Darco (trademark) KBB overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The recovered Darco was washed two times with 50 mL of toluene
|
Type
|
CUSTOM
|
Details
|
the toluene was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield 14.95 g of a partially solidified orange-brown oil
|
Type
|
CUSTOM
|
Details
|
The toluene was removed by distillation under reduced pressure at 50° C.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a constant volume
|
Type
|
ADDITION
|
Details
|
by adding a total of 120 mL of isopropanol
|
Type
|
STIRRING
|
Details
|
This resulting slurry was stirred at 50° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Heating of the mixture
|
Type
|
TEMPERATURE
|
Details
|
to slowly cool to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 0° C. for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtered solids were washed with 10 mL of cold isopropanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
15 min |
Name
|
title compound
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(C2C(C2C1=O)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.07 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 319.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |